![molecular formula C13H9F3N4O2 B2709550 N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795434-94-4](/img/structure/B2709550.png)
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
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Overview
Description
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound that has gained significant attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can have both biochemical and physiological effects. Biochemically, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Physiologically, the compound has been shown to induce apoptosis and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide in lab experiments is its potential in the development of new drugs for the treatment of cancer. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide. One direction is to further investigate its mechanism of action and optimize its use in the development of new drugs for the treatment of cancer. Another direction is to explore its potential in other areas of research, such as in the development of new antibiotics or antiviral drugs. Additionally, future research could focus on the synthesis of analogues of this compound to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves the reaction of N-methyl-4-(trifluoromethyl)-1,2,4-oxadiazol-3-amine with cyanomethyl benzoyl chloride in the presence of a base. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-20(7-6-17)11(21)9-4-2-8(3-5-9)10-18-12(22-19-10)13(14,15)16/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBUVFEBLMWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
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